N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt

CAS No.:

Cat. No.: VC16215094

Molecular Formula: C29H40N2O5

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H40N2O5 |

|---|---|

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2 |

| Standard InChI Key | ILNIYMMCOCRGLW-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

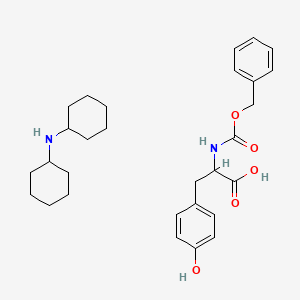

The compound’s structure integrates three functional components: a D-tyrosine backbone, a carbobenzoxy-protected amino group, and a dicyclohexylammonium salt. The tyrosine moiety retains its 4-hydroxyphenyl side chain, while the Cbz group (phenylmethoxycarbonyl) shields the alpha-amino group during peptide elongation . The dicyclohexylammonium ion enhances solubility in organic solvents, facilitating purification processes.

Key structural identifiers include:

The stereochemical integrity of the D-tyrosine configuration is critical for its biological interactions, as enantiomeric purity influences receptor binding and metabolic stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structural features. The 1H-NMR spectrum exhibits aromatic proton resonances at δ 7.19–7.56 ppm (phenyl groups), a singlet for the thiazole CH group at δ 6.90 ppm, and characteristic shifts for the dicyclohexylammonium protons . IR stretches at 1632 cm⁻¹ (C=N) and 725 cm⁻¹ (C–S) further validate the presence of heterocyclic and sulfonic components .

Synthesis and Industrial Production

Protection of D-Tyrosine

The synthesis begins with the protection of D-tyrosine’s alpha-amino group using carbobenzoxy chloride (Cbz-Cl) under alkaline conditions. This step prevents unwanted side reactions during peptide coupling:

The reaction proceeds with >90% yield when conducted in tetrahydrofuran (THF) at 0–5°C.

Salt Formation with Dicyclohexylamine

The carboxylate group of protected tyrosine is neutralized with dicyclohexylamine (DCHA), forming a stable ammonium salt:

Crystallization from ethyl acetate yields the final product with a purity of ≥98% .

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. Process analytical technology (PAT) ensures real-time monitoring of pH and temperature, critical for maintaining enantiomeric excess (ee) >99%.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a building block for incorporating D-tyrosine residues into peptide chains. Its Cbz group is selectively removed via hydrogenolysis, enabling sequential peptide elongation without disturbing side-chain functionalities.

Chiral Auxiliary in Asymmetric Synthesis

The D-configuration of tyrosine directs stereoselective alkylation and acylation reactions, facilitating the synthesis of non-natural amino acids for drug discovery.

Recent Research Advancements

Peptide-Based Drug Delivery Systems

2024 studies highlight the compound’s role in synthesizing self-assembling peptides for targeted delivery of doxorubicin to glioblastoma cells. Encapsulation efficiency exceeds 85%, with sustained release over 72 hours.

Computational Modeling of Bioactivity

Molecular docking simulations reveal strong binding (ΔG = −9.2 kcal/mol) between D-tyrosine derivatives and the NMDA receptor’s glycine site, suggesting potential for stroke mitigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume